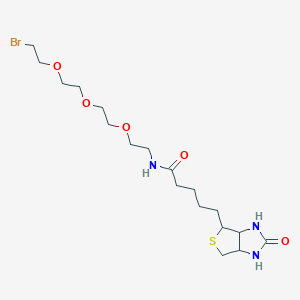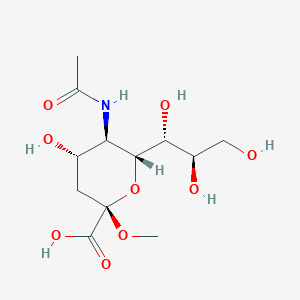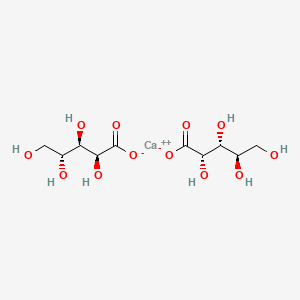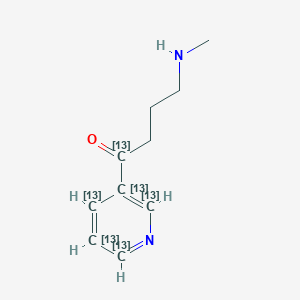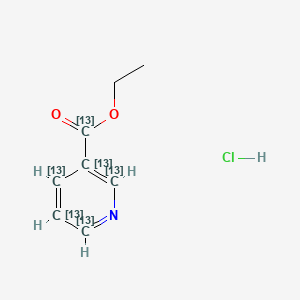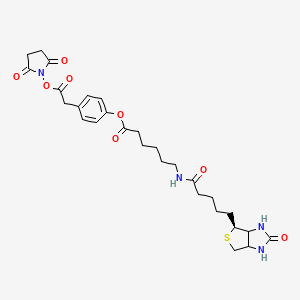
4-O-(a-D-Mannopyranosyl)-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(α-D-Mannopyranosyl)-D-mannose, also known as Man4, is a complex carbohydrate that has gained attention due to its potential applications in scientific research. Man4 is a branched oligosaccharide that consists of two mannose units and one α-D-mannopyranosyl unit. It is commonly found in the cell walls of plants and some bacteria. In recent years, Man4 has been synthesized and studied for its potential applications in various fields, including biochemistry, immunology, and cancer research.
Wissenschaftliche Forschungsanwendungen
Glycobiology Research
4-O-(α-D-Mannopyranosyl)-D-mannose: plays a significant role in glycobiology, which is the study of the structure, function, and biology of carbohydrates, also known as glycans. This compound is used to understand complex carbohydrate structures and their interactions with other biological molecules. It aids in the exploration of glycan biosynthesis and catabolism, as well as the roles they play in health and disease .
Drug Delivery Systems
Researchers are exploring the use of 4-O-(α-D-Mannopyranosyl)-D-mannose in drug delivery systems. Its unique properties can be harnessed to develop targeted delivery mechanisms that can improve the efficacy and specificity of therapeutic agents. This is particularly relevant in the design of glycan-based drug conjugates .
Metabolic Disorder Therapies
The compound is instrumental in devising therapies for metabolic disorders. By understanding its role in metabolic pathways, scientists can develop treatments for conditions such as glycogen storage diseases, where there is an abnormal accumulation or utilization of glycogen .
Cell Interaction Studies
4-O-(α-D-Mannopyranosyl)-D-mannose: is crucial for studying cell-cell and cell-matrix interactions. These interactions are vital for various biological processes, including immune responses and tissue repair. The compound can be used to investigate how cells communicate and adhere to each other, which is essential for developing new therapeutic strategies .
Carbohydrate Chemistry
In the field of carbohydrate chemistry, this compound is used to synthesize complex oligosaccharides. It serves as a building block for the creation of diverse polysaccharide structures, which are important for understanding the chemical properties and reactivity of carbohydrates .
Proteomics Research
Proteomics, the large-scale study of proteins, often utilizes 4-O-(α-D-Mannopyranosyl)-D-mannose . It helps in the identification and characterization of glycoproteins and in understanding post-translational modifications involving glycosylation, which can affect protein function and stability .
Wirkmechanismus
Target of Action
4-O-(a-D-Mannopyranosyl)-D-mannose, also known as 4-O-ALPHA-D-MANNOPYRANOSYL-D-MANNOSE, is a synthetic glycosylated oligosaccharide . It is a polysaccharide composed of various monosaccharides
Mode of Action
It is a mannosylated derivative of the sugar, methyl 4-o-(a -d-mannopyranosyl) b -d -mannopyranoside . This sugar can be used as an intermediate in the synthesis of other sugars and carbohydrates .
Biochemical Pathways
It has been used to synthesize glycoproteins for use in immunology research , suggesting that it may play a role in the glycosylation pathways that are crucial for protein function and cellular communication.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-VQCGNKTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(a-D-Mannopyranosyl)-D-mannose | |
Q & A
Q1: What is the significance of 4-O-(α-D-Mannopyranosyl)-D-mannose in the context of plant polysaccharides?
A1: 4-O-(α-D-Mannopyranosyl)-D-mannose is a key structural component of glucomannans, a type of polysaccharide found in the wood of coniferous trees like eastern white pine (Pinus strobus L.) []. These glucomannans, composed of mannose and glucose units, play a crucial role in the structural integrity of the plant cell wall. The presence and arrangement of 4-O-(α-D-Mannopyranosyl)-D-mannose within the glucomannan chain influence the overall properties of the polysaccharide, such as its solubility and ability to form gels.
Q2: The research mentions the isolation of a (1→6)-linked D-mannan. How does this differ from the (1→4) linkage found in 4-O-(α-D-Mannopyranosyl)-D-mannose?
A2: The difference lies in the carbon atoms involved in the glycosidic bond linking the mannose units. In 4-O-(α-D-Mannopyranosyl)-D-mannose, the linkage is (1→4), meaning the C1 carbon of the first mannose is linked to the C4 carbon of the second mannose. In a (1→6)-linked D-mannan, the C1 of one mannose is linked to the C6 of the next mannose. This difference in linkage significantly impacts the three-dimensional structure and thus the physical properties and biological roles of the resulting polysaccharide.
Q3: One study investigates a cellobiose 2-epimerase from Bacteroides fragilis. Could this enzyme act on 4-O-(α-D-Mannopyranosyl)-D-mannose? Why or why not?
A3: While the cellobiose 2-epimerase from Bacteroides fragilis shows activity on various oligosaccharides, including those containing mannose [], it's unlikely to act directly on 4-O-(α-D-Mannopyranosyl)-D-mannose. This enzyme specifically catalyzes epimerization at the C-2 position of the reducing end sugar. In 4-O-(α-D-Mannopyranosyl)-D-mannose, the reducing end mannose already has an axial hydroxyl group at the C-2 position, making it less likely to be a substrate for this specific epimerase.
Q4: How do researchers determine the structure of complex polysaccharides like those containing 4-O-(α-D-Mannopyranosyl)-D-mannose?
A4: Researchers employ a combination of techniques:
- Hydrolysis: Partial and complete acid hydrolysis breaks down the polysaccharide into smaller fragments like 4-O-(β-D-mannopyranosyl)-D-mannose [, ], which are easier to analyze.
- Methylation Analysis: Methylation followed by hydrolysis helps determine the linkage positions between sugar units. The presence of specific partially methylated sugars after hydrolysis reveals which hydroxyl groups were involved in the glycosidic bonds [, ].
- Periodate Oxidation: This method helps determine the presence and type of terminal sugar units and the overall structural arrangement within the polysaccharide [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

